molecular formula C14H22BClFNO2 B13915863 (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

(3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B13915863
M. Wt: 301.59 g/mol
InChI Key: ALKWVCYOHUWHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and a boron-containing dioxaborolane ring attached to a phenyl ring, along with a methanamine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride typically involves multiple steps:

  • Formation of the Boronic Ester: : The initial step often involves the formation of the boronic ester. This can be achieved by reacting 3-fluoro-2-methyl-4-bromophenylmethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C).

  • Hydrochloride Salt Formation: : The final step involves converting the free base into its hydrochloride salt. This is typically done by dissolving the free base in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The fluorine atom and the boronic ester group can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, alcohols, and thiols.

  • Oxidation and Reduction Reactions: : The methanamine group can be oxidized to form corresponding imines or amides. Reduction reactions can also be performed to modify the boronic ester group.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substituted Phenylmethanamines: Resulting from nucleophilic substitution.

    Imines or Amides: Resulting from oxidation of the methanamine group.

    Reduced Boronic Esters: Resulting from reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic applications. The presence of the methanamine group suggests that it could interact with biological targets such as enzymes or receptors. Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the boronic ester group can participate in reversible covalent interactions with enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-2-methylphenyl)methanamine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine: Similar structure but different substitution pattern, which can influence its chemical and biological properties.

Uniqueness

The uniqueness of (3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride lies in its combination of functional groups. The presence of the fluorine atom, methyl group, and boronic ester group provides a unique set of chemical properties that can be exploited in various applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C14H22BClFNO2

Molecular Weight

301.59 g/mol

IUPAC Name

[3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H21BFNO2.ClH/c1-9-10(8-17)6-7-11(12(9)16)15-18-13(2,3)14(4,5)19-15;/h6-7H,8,17H2,1-5H3;1H

InChI Key

ALKWVCYOHUWHOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)CN)C)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.